REACTION_CXSMILES
|
C(Cl)(C)(C)C.Cl.ClC(C)C.Cl[SiH](Cl)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:20][Si:21]([Cl:29])([Cl:28])CCCCCC.ClCCCCCC>>[CH2:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:20][SiH:21]([Cl:29])[Cl:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](CCCCCC)Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](CCCCCC)(Cl)Cl
|
Name
|
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted with metallic silicon at 280° C.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
16.1 g of reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 17.9% |
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH](Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |